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Compound of Interest

Compound Name: C29H35N306S

Cat. No.: B15172505

Disclaimer: A definitive chemical structure and associated data for the molecular formula
C29H35N306S could not be identified in publicly available chemical databases. However, the
context of serine palmitoyltransferase (SPT) inhibition is strongly indicated. This guide will
focus on a well-characterized and potent SPT inhibitor, Myriocin (ISP-1), as a representative
compound to fulfill the technical requirements of this request. Myriocin is a fungal metabolite
widely used in research to study sphingolipid metabolism and its roles in cellular processes.

Introduction to Myriocin (ISP-1)

Myriocin, also known as ISP-1 or thermozymocidin, is a natural product isolated from fungi
such as Isaria sinclairii. It is a potent and specific inhibitor of serine palmitoyltransferase (SPT),
the key enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of
sphingolipids. Due to its high specificity, myriocin is an invaluable tool for researchers in
biochemistry, molecular biology, and drug development to investigate the complex roles of
sphingolipids in various cellular functions, including signaling, proliferation, and apoptosis.

Chemical Structure and Properties of Myriocin

Myriocin is an atypical amino acid with a long aliphatic chain. Its chemical structure is distinct
from the provided molecular formula C29H35N306S.

Table 1: Physicochemical Properties of Myriocin
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Property Value

Molecular Formula C21H39NO6

(2S,3R,4R,6E)-2-amino-3,4-dihydroxy-2-

IUPAC Name ) ) )
(hydroxymethyl)-14-oxoicos-6-enoic acid

CAS Number 35891-70-4

Molecular Weight 401.5 g/mol
CCCCCCCC(=0)CccCC/C=C/--INVALID-LINK--

SMILES
=0)(N)CO)O">C@HO

Appearance White to off-white powder

Solubility Soluble in methanol, ethanol, and DMSO

Biological Activity and Mechanism of Action

Myriocin's primary biological activity is the potent and specific inhibition of serine
palmitoyltransferase (SPT).[1][2]

Table 2: Biological Activity of Myriocin

Parameter Value CelllSystem

Cell-free lysate from Chinese
IC50 for SPT ~0.3 nM
hamster ovary (CHO) cells

The inhibition of SPT by myriocin leads to a significant reduction in the cellular levels of all
downstream sphingolipids, including ceramides, sphingomyelin, and complex
glycosphingolipids.[1] This targeted disruption of sphingolipid biosynthesis allows for the
detailed study of their physiological roles.

Signaling Pathway: Inhibition of Sphingolipid
Biosynthesis
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Myriocin acts at the initial step of the sphingolipid biosynthesis pathway. The following diagram
illustrates the point of inhibition.
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Caption: Inhibition of the de novo sphingolipid biosynthesis pathway by Myriocin.

Experimental Protocols
In Vitro Serine Palmitoyltransferase (SPT) Activity Assay

This protocol describes a common method to measure SPT activity in a cell-free system.
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Start: Prepare Cell Lysate
(e.g., from CHO cells)

Pre-incubation:
Cell lysate + Buffer (HEPES, DTT, EDTA, PLP)
+/- Myriocin (inhibitor)

v

Initiate Reaction:
Add Substrates
(L-[PH]serine, Palmitoyl-CoA)

v

Incubate at 37°C

v

Stop Reaction:
Add alkaline methanol

v

Lipid Extraction:
Extract sphingolipids

v

Quantification:
Measure radioactivity of [3H]-labeled sphingolipids
(Scintillation counting)

End: Determine SPT Activity

Click to download full resolution via product page

Caption: Workflow for an in vitro SPT activity assay using a radiolabeled substrate.

Detailed Methodology:

o Preparation of Cell Lysate:

o Culture cells (e.g., Chinese Hamster Ovary cells) to near confluency.
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o Harvest cells and wash with ice-cold PBS.
o Lyse the cells in a hypotonic buffer containing protease inhibitors.

o Homogenize the cell suspension and centrifuge to obtain a post-nuclear supernatant,
which serves as the source of SPT.

e SPT Assay:

o In a microcentrifuge tube, combine the cell lysate with a reaction buffer (e.g., 50 mM
HEPES, pH 8.0, 5 mM DTT, 1 mM EDTA, and 50 uM pyridoxal 5'-phosphate).

o Add Myriocin (dissolved in a suitable solvent like DMSO) or vehicle control.
o Pre-incubate the mixture for 10-15 minutes at 37°C.
o Initiate the reaction by adding the substrates: L-[3H]serine and palmitoyl-CoA.
o Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
e Lipid Extraction and Quantification:
o Stop the reaction by adding a mixture of chloroform and methanol.
o Perform a Bligh-Dyer lipid extraction to separate the lipids from the aqueous phase.
o Wash the organic phase to remove any unincorporated L-[3H]serine.
o Evaporate the solvent from the organic phase.

o Resuspend the lipid extract in a scintillation cocktail and measure the radioactivity using a
scintillation counter. The amount of incorporated radioactivity is proportional to the SPT
activity.

In Vivo Inhibition of Sphingolipid Biosynthesis

This protocol outlines a general procedure to assess the effect of Myriocin on sphingolipid
synthesis in a cellular context.
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Start: Culture Cells
(e.g., B16F10 melanoma cells)

Treat cells with Myriocin
(various concentrations and time points)

v

Metabolic Labeling:
Incubate with a radiolabeled precursor
(e.g., [**C]serine)

v

Harvest and Lyse Cells

v

Lipid Extraction

v

Separation of Lipids:
Thin-Layer Chromatography (TLC)

v

Analysis:
Autoradiography or phosphorimaging to visualize
and quantify labeled sphingolipids

End: Determine Inhibition of
Sphingolipid Synthesis

Click to download full resolution via product page

Caption: Experimental workflow for assessing in vivo inhibition of sphingolipid synthesis.

Detailed Methodology:

¢ Cell Culture and Treatment:

o Plate cells (e.g., B16F10 melanoma cells) and allow them to adhere and grow.
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o Treat the cells with varying concentrations of Myriocin or vehicle control for different
durations.

e Metabolic Labeling:

o Following treatment, incubate the cells in a medium containing a radiolabeled precursor of
sphingolipids, such as L-[**C]serine.

o Lipid Extraction and Analysis:
o After the labeling period, wash the cells to remove the radioactive medium.
o Harvest the cells and perform a total lipid extraction.
o Separate the different lipid species using thin-layer chromatography (TLC).

o Visualize and quantify the radiolabeled sphingolipids (ceramide, sphingomyelin, etc.) using
autoradiography or a phosphorimager. A decrease in the incorporation of the radiolabel
into these lipids in Myriocin-treated cells indicates inhibition of de novo sphingolipid
synthesis.[1]

Applications in Research and Drug Development

The ability of Myriocin to specifically inhibit SPT has made it a critical tool in several research
areas:

» Elucidating the role of sphingolipids: By depleting cells of sphingolipids, researchers can
study their involvement in various cellular processes, including cell signaling, membrane
structure, and protein trafficking.

o Cancer research: Altered sphingolipid metabolism is a hallmark of many cancers. Myriocin is
used to investigate the potential of targeting this pathway for cancer therapy. For instance, it
has been shown to inhibit the proliferation of melanoma cells by inducing cell cycle arrest.[1]

e Metabolic diseases: Sphingolipids have been implicated in insulin resistance and
atherosclerosis. Myriocin is used in preclinical models to explore the therapeutic potential of
SPT inhibition in these conditions.[2]
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e Immunosuppression: Myriocin has demonstrated immunosuppressive properties, suggesting
a role for sphingolipids in immune cell function.

Conclusion

While the specific compound with the molecular formula C29H35N306S remains to be
identified, the principles of serine palmitoyltransferase inhibition are well-established through
the study of compounds like Myriocin. This technical guide provides a comprehensive overview
of the chemical properties, biological activity, and experimental methodologies associated with
a potent SPT inhibitor. The detailed protocols and pathway diagrams serve as a valuable
resource for researchers and drug development professionals working in the field of
sphingolipid metabolism. Further investigation would be required to characterize the specific
compound C29H35N306S, should its structure become known.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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